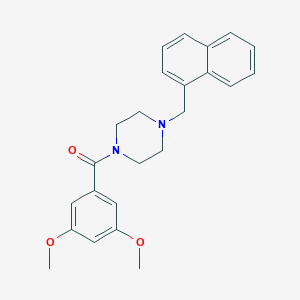![molecular formula C22H28N2O5 B249174 (4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249174.png)
(4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone, also known as TFMPP, is a synthetic compound that belongs to the family of piperazine derivatives. It was first synthesized in the 1970s and has been the subject of scientific research due to its potential therapeutic applications.
Mécanisme D'action
(4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone acts as a partial agonist at the serotonin 5-HT1B and 5-HT2C receptors, which are involved in the regulation of mood and anxiety. By binding to these receptors, (4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone modulates the activity of serotonin, a neurotransmitter that plays a key role in mood regulation.
Biochemical and Physiological Effects:
(4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone has been shown to increase serotonin release in the brain, which may contribute to its anxiolytic and antidepressant effects. It also affects other neurotransmitter systems, such as dopamine and norepinephrine, although its exact mechanisms of action are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
(4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone has been used in laboratory experiments to study the effects of serotonin on behavior and physiology. It has several advantages, such as its high potency and selectivity for serotonin receptors, which allow for precise control of experimental conditions. However, its use is limited by its potential toxicity and the need for specialized equipment and facilities.
Orientations Futures
Further research is needed to fully understand the mechanisms of action of (4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone and its potential therapeutic applications. Some possible future directions include:
- Studying the effects of (4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone in human clinical trials, particularly in the treatment of anxiety disorders and depression.
- Investigating the potential use of (4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone in combination with other drugs or therapies to enhance its therapeutic effects.
- Exploring the role of (4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder.
- Developing new synthetic analogs of (4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone with improved efficacy and safety profiles.
In conclusion, (4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. It acts as a partial agonist at serotonin receptors and has anxiolytic and antidepressant effects in animal models. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Méthodes De Synthèse
(4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone can be synthesized through a multistep process that involves the reaction of 4-methoxyphenylacetonitrile with 2,3,4-trimethoxybenzylmagnesium bromide, followed by the reaction of the resulting intermediate with piperazine and then with acetic anhydride. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
(4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone has been studied for its potential therapeutic applications, particularly in the treatment of anxiety disorders and depression. It has been shown to have anxiolytic and antidepressant effects in animal models, although further research is needed to determine its efficacy in humans.
Propriétés
Nom du produit |
(4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone |
|---|---|
Formule moléculaire |
C22H28N2O5 |
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
(4-methoxyphenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H28N2O5/c1-26-18-8-5-16(6-9-18)22(25)24-13-11-23(12-14-24)15-17-7-10-19(27-2)21(29-4)20(17)28-3/h5-10H,11-15H2,1-4H3 |
Clé InChI |
GNJDDWRNIFMZLV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




methanone](/img/structure/B249096.png)
![1-(2-Chlorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B249097.png)
![[4-(4-Phenyl-cyclohexyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B249099.png)


![3-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249107.png)




![4-{[4-(3,5-Dimethoxybenzoyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B249113.png)

![(4-Methoxy-phenyl)-[4-(4-phenyl-cyclohexyl)-piperazin-1-yl]-methanone](/img/structure/B249115.png)